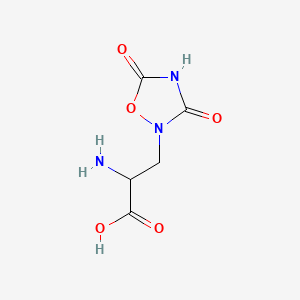

QUISQUALIC ACID

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quisqualic acid is a naturally occurring excitatory amino acid found in the seeds of the Quisqualis species. It is known for its potent agonistic effects on the AMPA, kainate, and group I metabotropic glutamate receptors. This compound has been extensively studied for its role in excitotoxicity and its applications in neuroscience research .

准备方法

Synthetic Routes and Reaction Conditions: Quisqualic acid can be synthesized through various methods. One approach involves the cyclization of an amide ester to form a hydantoin analog, followed by reductive amination and subsequent cyclization of a substituted ethylenediamine with carbonyldiimidazole . Another method includes the use of methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate and methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate as intermediates .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up for larger production if needed.

化学反应分析

Types of Reactions: Quisqualic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

科学研究应用

Quisqualic acid has numerous applications in scientific research:

Neuroscience: It is used to study excitotoxicity and neuronal damage by selectively destroying neurons in the brain or spinal cord.

Pharmacology: this compound serves as a tool to investigate the function of glutamate receptors and their role in various neurological disorders.

Biochemistry: It is used to mimic L-glutamic acid, a neurotransmitter in the central nervous system, to study its effects on neuronal signaling.

作用机制

Quisqualic acid exerts its effects by acting as an agonist at two subsets of excitatory amino acid receptors: ionotropic receptors that directly control membrane channels and metabotropic receptors that indirectly mediate calcium mobilization from intracellular stores . This activation leads to the depolarization of neurons and can cause excitotoxicity, resulting in neuronal damage and loss .

相似化合物的比较

L-Glutamic Acid: A neurotransmitter in the central nervous system that quisqualic acid mimics.

Kainic Acid: Another potent agonist of kainate receptors, similar to this compound.

AMPA: An agonist of AMPA receptors, similar in function to this compound.

Uniqueness: this compound is unique due to its high potency as an agonist of multiple glutamate receptors, making it a valuable tool in neuroscience research for studying excitotoxicity and neuronal signaling .

生物活性

Quisqualic acid (QA) is a naturally occurring compound primarily derived from the seeds and fruit of Quisqualis chinensis. It is recognized as an agonist at both ionotropic and metabotropic glutamate receptors, playing a significant role in neurotransmission and various physiological processes in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions as an agonist for excitatory amino acid receptors, specifically:

- Ionotropic Receptors : These receptors control membrane channels directly, facilitating rapid synaptic transmission.

- Metabotropic Receptors : QA activates these receptors, which indirectly mediate calcium mobilization from intracellular stores and are linked to various signaling pathways, including phosphoinositide hydrolysis .

The activation of these receptors is crucial for processes such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for learning and memory in the hippocampus .

Neurophysiological Effects

This compound has been shown to sensitize neurons in the hippocampus to depolarization, a phenomenon referred to as the "quis effect." This effect is characterized by enhanced excitability of pyramidal neurons in response to other excitatory stimuli .

Table 1: Summary of this compound's Neurophysiological Effects

| Effect | Description |

|---|---|

| Sensitization | Increases neuronal excitability |

| Long-term potentiation (LTP) | Enhances synaptic strength |

| Long-term depression (LTD) | Modulates synaptic efficacy |

Pharmacological Studies

Research has demonstrated various pharmacological actions of this compound:

- Behavioral Sensitization : Studies indicate that repeated administration of this compound can lead to sensitization rather than desensitization in certain behavioral responses in animal models. For instance, intrathecal injections of QA resulted in increased biting and scratching responses in mice, suggesting heightened sensitivity to excitatory amino acids (EAAs) .

- Neuromuscular Junction Activity : The actions of QA have also been investigated at the crayfish neuromuscular junction, where it exhibited significant effects on synaptic transmission .

Case Study Example

In a study examining the effects of this compound on spinal cord behavior, researchers found that repeated injections led to an increase in caudally directed biting and scratching responses. This contrasted with NMDA-induced responses, which showed desensitization over time. The findings suggest that this compound may enhance responsiveness through different mechanisms than NMDA receptor activation .

属性

IUPAC Name |

2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNFTDCKZKHJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N1C(=O)NC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。